2,3-Difluorophenylacetic acid
Overview
Description
2,3-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of phenylacetic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluorophenylacetic acid . These factors include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorophenylacetic acid typically involves the reaction of o-difluorobenzene with organolithium reagents to form o-difluorobenzene lithium. This intermediate then reacts with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Difluorophenylacetic acid has several applications in scientific research:
Comparison with Similar Compounds
- 2,4-Difluorophenylacetic acid
- 2,5-Difluorophenylacetic acid
- α,α-Difluorophenylacetic acid
Comparison: 2,3-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and stability. Compared to its isomers, such as 2,4-Difluorophenylacetic acid and 2,5-Difluorophenylacetic acid, the 2,3-isomer exhibits different chemical behavior and applications. The presence of fluorine atoms at the 2 and 3 positions enhances its acidity and makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQXUSJGPVOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334455 | |
Record name | 2,3-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145689-41-4 | |
Record name | 2,3-Difluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145689-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2,3-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 2,3-Difluorophenylacetic acid in the synthesis of the fluorescent cyclen derivative?
A1: this compound serves as the starting material in a multi-step synthesis of 1,4,7,10-tetrakis((2,3-difluorophenyl)ethyl)-1,4,7,10-tetraazacyclododecane. The synthesis involves converting this compound into an intermediate, 2-(2,3-difluorophenyl)ethanol, which is then further reacted to ultimately form the final cyclen derivative [].
Q2: Is there spectroscopic data available for this compound and its derivatives used in this synthesis?
A2: While the article doesn't provide specific spectroscopic data for this compound itself, it mentions that all synthesized compounds, including the intermediates derived from this compound, were characterized using 1H NMR and IR spectroscopy []. This suggests that spectroscopic data for these compounds exists but is not presented directly within the article.
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